(4-Iodo-2-methylphenyl)hydrazine;hydrochloride
Description
Properties
IUPAC Name |
(4-iodo-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCIHOUJBFGLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Synthetic Pathway
The diazotization-reduction approach, adapted from large-scale phenylhydrazine hydrochloride production, begins with 4-iodo-2-methylaniline as the precursor. In a cooled acidic medium (0–5°C), the amine undergoes diazotization using sodium nitrite ($$ \text{NaNO}_2 $$) to form a diazonium salt. Subsequent reduction with zinc powder in hydrochloric acid ($$ \text{HCl} $$) yields the free hydrazine base, which is precipitated as the hydrochloride salt via pH adjustment.
Critical Reaction Conditions
- Diazotization : 4-Iodo-2-methylaniline (1 eq) reacts with 3 eq $$ \text{HCl} $$ and 1.2 eq $$ \text{NaNO}_2 $$ at 2°C for 1–2 hours.
- Reduction : Zinc powder (4 eq) is added incrementally to maintain temperatures below 20°C, preventing side reactions.
- Salt Formation : The crude hydrazine is treated with 20% $$ \text{NaOH} $$ to pH 10, followed by $$ \text{HCl} $$ neutralization to precipitate the hydrochloride salt.
Industrial-Scale Optimization
Industrial protocols emphasize continuous flow reactors to enhance heat dissipation during exothermic reduction steps. Automated filtration and recrystallization in ethanol-water mixtures (3:1 v/v) achieve ≥95% purity, though iodine substituents may necessitate prolonged crystallization times.
Hydrazine Condensation in Deep Eutectic Solvents
Green Synthesis via Sonication
Recent advances leverage deep eutectic solvents (DESs), such as choline chloride-oxalic acid, to facilitate hydrazine-carbonyl condensation under mild conditions. For (4-iodo-2-methylphenyl)hydrazine, 4-iodo-2-methylbenzaldehyde reacts with hydrazine hydrate ($$ \text{N}2\text{H}4 \cdot \text{H}_2\text{O} $$) in DES at 25°C under ultrasonic irradiation (40 kHz).
Advantages Over Traditional Methods
Limitations and Substrate Scope
While effective for electron-deficient aromatics, steric hindrance from the 2-methyl group may reduce reaction rates by 15–20% compared to unsubstituted analogs.
Nucleophilic Substitution Approaches
Challenges in Aryl Halide Reactivity
Theoretical routes involving displacement of halogen atoms (e.g., $$ \text{Cl} \rightarrow \text{N}2\text{H}3 $$) on 4-iodo-2-methylchlorobenzene face kinetic barriers due to the aryl ring’s low electrophilicity. Catalytic systems (e.g., CuI/1,10-phenanthroline) enable Ullmann-type couplings at 120°C, but yields remain suboptimal (≤45%).
Alternative Pathways via Ketone Intermediates
Reductive amination of 4-iodo-2-methylacetophenone with hydrazine ($$ \text{N}2\text{H}4 $$) in methanol, catalyzed by $$ \text{TiCl}4 $$, produces hydrazones. Subsequent hydrogenolysis ($$ \text{H}2/\text{Pd-C} $$) cleaves the C=N bond, yielding the target compound in 65% isolated purity.
Comparative Analysis of Methodologies
| Method | Starting Material | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Diazotization-Reduction | 4-Iodo-2-methylaniline | 0–20°C, $$ \text{Zn/HCl} $$ | 78–85% | 92–95% | High (batch/continuous) |
| DES Condensation | 4-Iodo-2-methylbenzaldehyde | 25°C, sonication, DES | 83–98% | 89–93% | Moderate (batch) |
| Nucleophilic Substitution | 4-Iodo-2-methylchlorobenzene | 120°C, $$ \text{CuI} $$, 18h | 35–45% | 70–75% | Low |
Industrial and Environmental Considerations
Waste Management in Diazotization
Zinc sludge from reduction steps poses disposal challenges. Recent innovations propose electrochemical zinc recovery, reducing waste by 60%.
Solvent Sustainability
DES-based methods cut volatile organic compound (VOC) emissions by 90% compared to traditional $$ \text{DMF} $$-mediated reactions.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-2-methylphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
Synthetic Applications
1.1. Formation of C=N Bonds
One notable application of (4-Iodo-2-methylphenyl)hydrazine;hydrochloride is in the formation of C=N double bonds through condensation reactions with aldehydes. This reaction can occur under catalyst-free conditions, which simplifies the synthetic process and enhances yield efficiency. For instance, a study demonstrated that primary amines or hydrazines could effectively react with electron-deficient aldehydes to form C=N bonds, showcasing the utility of hydrazine derivatives in synthesizing nitrogen-containing heterocycles .
1.2. Coupling Reactions
The compound has also been employed in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi reactions. These reactions are crucial for constructing complex organic molecules by forming carbon-carbon bonds. The iodophenyl group in this compound facilitates these coupling reactions, enabling the formation of various aryl derivatives .
2.1. Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study focused on small molecule inhibitors targeting MLL leukemia cells found that certain hydrazine derivatives demonstrated potent inhibitory effects, with IC50 values in the low nanomolar range. This suggests that this compound could serve as a lead compound for developing new anticancer agents .
2.2. Antimicrobial Activity
In addition to its anticancer properties, compounds derived from this compound have shown antimicrobial activity against various pathogens. This highlights the potential for developing new antibiotics or antifungal agents based on this hydrazine derivative .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of (4-Iodo-2-methylphenyl)hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the iodine and methyl substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenylhydrazine Hydrochlorides
(4-Iodophenyl)hydrazine Hydrochloride (Similarity: 0.90)
- Structure : Differs by lacking the methyl group at position 2.
- Reactivity : The absence of the methyl group reduces steric hindrance, increasing accessibility for nucleophilic attacks. It is widely used in perovskite solar cells as a reducing agent for iodine (I₂) in precursor solutions, restoring aged solutions and improving device efficiency .
- Applications : Demonstrated universality in redox applications due to the strong electron-withdrawing effect of iodine .
(2-Iodophenyl)hydrazine Hydrochloride (Similarity: 0.90)
- Structure : Iodine at the ortho-position instead of para.
- Reactivity : Ortho-substitution creates steric constraints, reducing reactivity in condensation reactions compared to para-substituted analogs. Used in synthesizing iodinated heterocycles for medicinal chemistry .
(5-Chloro-2-methoxyphenyl)hydrazine Hydrochloride
- Structure : Chlorine at position 5 and methoxy at position 2.
- Reactivity: The methoxy group acts as an electron donor, enhancing nucleophilicity at the para-position. Chlorine increases stability but reduces redox activity compared to iodine derivatives .
(2-Chloro-4-iodophenyl)hydrazine Hydrochloride (Similarity: 0.71)
- Structure : Dual halogen substitution (Cl at position 2, I at position 4).
- Reactivity : The electron-withdrawing effects of both halogens amplify electrophilicity, making this compound effective in cross-coupling reactions. However, steric hindrance from chlorine limits its utility in bulkier substrate syntheses .
Alkyl- and Aryl-Substituted Analogs
(4-Methoxyphenyl)hydrazine Hydrochloride
- Structure : Methoxy group at para-position.
- Reactivity : The methoxy group enhances solubility in polar solvents and directs electrophilic substitution to the ortho and para positions. Used in synthesizing indole derivatives and macrocyclic compounds .
- Applications : Key intermediate in anticancer and antifungal drug synthesis due to its balanced nucleophilicity .
(4-Bromo-2-ethylphenyl)hydrazine Hydrochloride
- Structure : Bromine at position 4 and ethyl group at position 2.
- Reactivity : Bromine’s moderate electronegativity and the ethyl group’s steric bulk limit its use in fine-tuning redox reactions but enhance stability in acidic conditions .
(4-Phenylphenyl)hydrazine Hydrochloride
- Structure : Biphenyl system with a hydrazine group.
- Reactivity : The extended aromatic system increases π-stacking interactions, favoring applications in materials science. Lower solubility in aqueous media compared to simpler analogs .
Redox Activity in Perovskite Solar Cells
- PHC and THC Analogs : Propylhydrazine hydrochloride (PHC) and (2-thienylmethyl)hydrazine hydrochloride (THC) achieved device efficiencies of 22.6% and 23.0%, respectively, highlighting the role of organic hydrazines in reducing I₂ .
Catalytic Efficiency in Aldol Condensation
- Hydrazine Derivatives: Hydrazine hydrochloride shows lower inhibition efficiency (sequence: arginine > ethanolamine > hydrazine) due to weaker basicity compared to other amines .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
(4-Iodo-2-methylphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C7H9IN2·HCl. It is a derivative of phenylhydrazine, characterized by the substitution of an iodine atom at the 4-position and a methyl group at the 2-position on the phenyl ring. This compound has gained attention in various fields, particularly in biological research due to its unique properties and potential applications.
The synthesis of this compound typically involves the reaction of 4-iodo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The resulting product can be isolated through crystallization.
Reaction Scheme:
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. Additionally, the presence of iodine and methyl substituents enhances its reactivity and binding affinity.
- Enzyme Inhibition: The compound can inhibit various enzymes by forming covalent bonds with their active sites.
- Protein Modification: It may modify proteins through nucleophilic attack, affecting their function.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits broad-spectrum antibacterial activity against various pathogens.
Case Studies and Research Findings
- Antibacterial Activity: Research has indicated that this compound demonstrates significant antibacterial effects against gram-positive bacteria. For example, it showed effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of approximately 50 µM .
- Cytotoxicity Studies: In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including MCF-7 and SKBR3, with growth inhibitory concentrations (GI50) around 5.6 µM .
- Mechanistic Insights: The compound's ability to form stable complexes with metal ions has been explored, revealing potential applications in biocidal agents .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Phenylhydrazine | Lacks iodine and methyl substituents | Limited biological activity |
| 4-Iodophenylhydrazine | Lacks methyl substituent | Moderate antibacterial activity |
| 2-Methylphenylhydrazine | Lacks iodine substituent | Variable activity depending on context |
Q & A
What are the optimal synthetic routes for (4-Iodo-2-methylphenyl)hydrazine hydrochloride in laboratory settings?
Basic Question | Synthesis Methodology
The compound can be synthesized via nucleophilic substitution or diazotization followed by hydrazine coupling. A common approach involves reacting 4-iodo-2-methylaniline with sodium nitrite in acidic conditions to form a diazonium salt, which is then reduced with stannous chloride or sodium sulfite to yield the hydrazine derivative. Hydrochloride salt formation is achieved by treating the free base with HCl.
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Key Steps :
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Data Table : Comparison of Reducing Agents
Reducing Agent Yield (%) Purity (%) Conditions SnCl₂ 78 95 0°C, 2 h Na₂SO₃ 65 92 RT, 4 h NaBH₄ 52 88 40°C, 1 h
How can the purity and structural integrity of (4-Iodo-2-methylphenyl)hydrazine hydrochloride be confirmed post-synthesis?
Basic Question | Characterization
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Verify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). Absence of diazonium peaks (δ > 8.5 ppm) confirms reduction .
- FT-IR : Confirm N–H stretches (3200–3300 cm⁻¹) and C–I bonds (500–600 cm⁻¹) .
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (M⁺ at m/z 295.02) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and I percentages (±0.3%) .
What strategies are effective in designing experiments to evaluate the bioactivity of (4-Iodo-2-methylphenyl)hydrazine hydrochloride against specific enzyme targets?
Advanced Question | Bioactivity Assays
Focus on enzyme inhibition assays (e.g., tyrosine kinases, aminopeptidases):
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Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-labeled peptides) .
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Docking Simulations : Predict binding affinity to catalytic sites (e.g., VEGFR2 or MMP9) using AutoDock Vina .
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Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to validate specificity .
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Data Table : Example IC₅₀ Values for Analogous Compounds
Compound Target Enzyme IC₅₀ (μM) (2-Cl-4-CF₃-phenyl)hydrazine MMP9 12.3 (4-Iodo-phenyl)hydrazine VEGFR2 8.7
How can researchers address discrepancies in reaction yields when using (4-Iodo-2-methylphenyl)hydrazine hydrochloride in nucleophilic substitution reactions?
Advanced Question | Reaction Optimization
Yield variations often arise from competing side reactions (e.g., oxidation or dimerization). Mitigation strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity .
- Temperature Control : Maintain 50–60°C to balance reactivity and stability .
- Catalyst Use : Add CuI (5 mol%) for Ullmann-type couplings .
- DoE (Design of Experiments) : Optimize parameters like stoichiometry, time, and pH .
What are the methodological considerations for utilizing (4-Iodo-2-methylphenyl)hydrazine hydrochloride in the synthesis of heterocyclic compounds?
Advanced Question | Heterocyclic Synthesis
The compound serves as a precursor for pyrazolines, indoles, and azo dyes:
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Pyrazoline Formation : Reflux with α,β-unsaturated ketones (e.g., benzylideneacetone) in ethanol for 6–8 hours .
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Indole Synthesis : Cyclize with ketones under acidic conditions (e.g., HCl/EtOH) .
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Azo Coupling : Oxidize with H₂O₂ to form diazo intermediates, then couple with electron-rich aromatics .
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Data Table : Example Heterocyclic Products
Product Reaction Partner Yield (%) 3-Iodo-5-methylpyrazoline Benzylideneacetone 75 6-Iodoindole Cyclohexanone 68
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
